molecular formula C4H7N3O B180214 (1-methyl-1H-1,2,4-triazol-3-yl)methanol CAS No. 135242-93-2

(1-methyl-1H-1,2,4-triazol-3-yl)methanol

Cat. No.: B180214
CAS No.: 135242-93-2
M. Wt: 113.12 g/mol
InChI Key: WEDYTSQNYJKOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless to pale yellow liquid that is soluble in water and various organic solvents such as alcohols and ethers . This compound is notable for its applications in various fields including chemistry, biology, and industry.

Mechanism of Action

Pharmacokinetics

Its predicted boiling point is 2968±420 °C , and its predicted density is 1.33±0.1 g/cm3 . These properties may influence its bioavailability and distribution within the body.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, (1-Methyl-1H-[1,2,4]triazol-3-yl)-methanol should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability. Other factors, such as pH, presence of other molecules, and specific conditions within the body, can also impact its action.

Biochemical Analysis

Biochemical Properties

It is known that the compound can dissolve in water and organic solvents such as alcohols, ethers, and alkanes . This suggests that it could potentially interact with a variety of enzymes, proteins, and other biomolecules in both aqueous and lipid environments.

Cellular Effects

It has been suggested that the compound may have antimicrobial properties

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-1,2,4-triazole-3-carboxylic acid: [][4]

    1-methyl-1H-1,2,4-triazole-5-yl)methanol: [][4]

    1-methyl-3-nitro-1H-1,2,4-triazole: [][4]

Uniqueness

(1-methyl-1H-1,2,4-triazol-3-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to act as both an initiator in polymerization reactions and as an antimicrobial agent highlights its versatility[4][4].

Properties

IUPAC Name

(1-methyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-3-5-4(2-8)6-7/h3,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDYTSQNYJKOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438445
Record name (1-Methyl-1H-1,2,4-triazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135242-93-2
Record name (1-Methyl-1H-1,2,4-triazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-1,2,4-triazol-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-methyl-1H-1,2,4-triazol-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-methyl-1H-1,2,4-triazol-3-yl)methanol
Reactant of Route 3
(1-methyl-1H-1,2,4-triazol-3-yl)methanol
Reactant of Route 4
(1-methyl-1H-1,2,4-triazol-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-methyl-1H-1,2,4-triazol-3-yl)methanol
Reactant of Route 6
(1-methyl-1H-1,2,4-triazol-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.